molecular formula C12H17NO4S2 B2390836 3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid CAS No. 944894-50-2

3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid

Cat. No.: B2390836
CAS No.: 944894-50-2
M. Wt: 303.39
InChI Key: JYEKTNPDJCEWJR-UHFFFAOYSA-N
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Description

3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a cycloheptyl group attached to a sulfamoyl moiety, which is further connected to the thiophene ring at the 3-position, and a carboxylic acid group at the 2-position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with cycloheptylamine and subsequent sulfonation. The reaction conditions typically include the use of a suitable solvent, such as dichloromethane, and a sulfonating agent like chlorosulfonic acid. The reaction mixture is stirred at a controlled temperature to ensure complete sulfonation, followed by neutralization and purification steps to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are valuable in the development of organic semiconductors and conductive polymers.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid can be compared with other thiophene derivatives, such as:

    3-(Cyclohexylsulfamoyl)thiophene-2-carboxylic acid: Similar structure but with a cyclohexyl group instead of a cycloheptyl group. This difference can affect the compound’s steric properties and reactivity.

    3-(Phenylsulfamoyl)thiophene-2-carboxylic acid: Contains a phenyl group instead of a cycloheptyl group, leading to different electronic and steric effects.

    3-(Methylsulfamoyl)thiophene-2-carboxylic acid: A simpler structure with a methyl group, resulting in different solubility and reactivity profiles.

The uniqueness of this compound lies in its specific combination of the cycloheptyl and sulfamoyl groups, which impart distinct chemical and physical properties compared to other similar compounds .

Properties

IUPAC Name

3-(cycloheptylsulfamoyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S2/c14-12(15)11-10(7-8-18-11)19(16,17)13-9-5-3-1-2-4-6-9/h7-9,13H,1-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEKTNPDJCEWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NS(=O)(=O)C2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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